Calycosin 7-O-xylosylglucoside
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Overview
Description
Calycosin 7-O-xylosylglucoside is a naturally occurring isoflavonoid glycoside found in the roots of the leguminous plant Astragalus membranaceus. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties . It is a significant component in traditional Chinese medicine and has been extensively studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calycosin 7-O-xylosylglucoside can be synthesized through biocatalytic methods involving glucosyltransferase enzymes. One such method uses uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction conditions typically involve the use of sucrose synthase (SuSy) to recycle uridine diphosphate glucose (UDPG) from sucrose, optimizing factors such as temperature, pH, and concentrations of dimethyl sulfoxide (DMSO), UDP, sucrose, and calycosin .
Industrial Production Methods: Industrial production of this compound often involves hydrolytic extraction combined with high-speed countercurrent chromatography. This method efficiently extracts and purifies calycosin from Astragali Radix using a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water . The hydrolysis of glucosides by hydrochloric acid is also a common approach to break the glycosidic bond and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Calycosin 7-O-xylosylglucoside undergoes various chemical reactions, including glucosylation, oxidation, and hydrolysis.
Common Reagents and Conditions:
Glucosylation: Utilizes uridine diphosphate glucose (UDPG) and glucosyltransferase enzymes
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Employs hydrochloric acid to break the glycosidic bond.
Major Products:
Glucosylation: Produces this compound from calycosin
Oxidation: Results in various oxidized derivatives of calycosin.
Hydrolysis: Yields calycosin and its aglycone forms.
Scientific Research Applications
Calycosin 7-O-xylosylglucoside has a wide range of scientific research applications:
Chemistry: Used as a marker compound to evaluate the quality of Astragali Radix and its products.
Biology: Studied for its role in the abiotic stress response of Astragalus membranaceus.
Medicine: Exhibits hepatoprotective, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for liver diseases and other conditions
Mechanism of Action
Calycosin 7-O-xylosylglucoside exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Calycosin 7-O-xylosylglucoside is compared with other similar isoflavonoid glycosides such as calycosin and formononetin:
Calycosin: An O-methylated isoflavone found in Astragalus membranaceus and Trifolium pratense. It shares similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.
Formononetin: Another isoflavonoid glycoside with antioxidant and antitumor activities. It is structurally similar to calycosin but has distinct pharmacological effects.
This compound stands out due to its unique combination of xylosyl and glucosyl moieties, contributing to its distinct pharmacological profile and therapeutic potential.
Properties
CAS No. |
224957-12-4 |
---|---|
Molecular Formula |
C27H30O14 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
UJFILKCKDPSIPS-FGXGINFVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
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